![molecular formula C4H7BF3K B2804236 Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide CAS No. 1350729-28-0](/img/structure/B2804236.png)
Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide
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Overview
Description
Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is a chemical compound with the molecular formula C4H7BF3K
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide typically involves the reaction of a cyclopropylborane derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .
Scientific Research Applications
Medicinal Chemistry
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. Its ability to introduce trifluoromethyl groups into organic molecules is significant because these groups can enhance the pharmacological properties of drugs.
Case Studies
- Nrf2 Activation : Research indicates that compounds similar to potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation is beneficial in treating diseases like chronic obstructive pulmonary disease and pulmonary hypertension .
- Synthesis of Anticancer Agents : The compound has been utilized in synthesizing novel anticancer agents by modifying existing frameworks to improve efficacy and reduce side effects .
Organic Synthesis
In organic synthesis, potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide serves as a versatile reagent. Its unique boron-based structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.
Applications
- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound facilitates the introduction of trifluoromethyl groups into aromatic systems, enhancing their reactivity and stability .
Material Science
The incorporation of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide into materials science has opened avenues for developing advanced materials with enhanced properties.
Innovative Uses
- Fluorinated Polymers : The compound can be used as a building block for fluorinated polymers that exhibit superior chemical resistance and thermal stability. These polymers are valuable in applications ranging from coatings to electronic devices.
- Nanotechnology : In nanotechnology, it is being explored for creating functionalized nanoparticles that can deliver drugs more effectively or serve as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide involves its interaction with molecular targets through the boron atom. The compound can participate in various chemical reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers the boron-containing group to a palladium catalyst. This process involves the formation of a boron-palladium intermediate, which then undergoes further transformations to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]boranuide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopropyl group.
Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide: This compound contains a phenyl group in place of the methyl group on the cyclopropyl ring.
Uniqueness
Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is unique due to its trifluoromethyl group and the specific stereochemistry of the cyclopropyl ring.
Biological Activity
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide, also known as potassium cyclopropyltrifluoroborate, is a compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₇BF₃K
- Molecular Weight : 122.91 g/mol
- CAS Number : 1350729-28-0
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is primarily utilized in organic synthesis as a boron reagent. Its trifluoroborate moiety enhances reactivity in various coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The unique structure of this compound allows for selectivity and efficiency in these reactions, often leading to high yields while preserving sensitive functional groups in complex molecules .
Pharmacological Profile
The biological activity of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can be summarized as follows:
Case Studies and Research Findings
Research has demonstrated the utility of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide in various synthetic applications:
-
Suzuki-Miyaura Coupling Enhancements :
- A study highlighted the effectiveness of using potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide as a coupling partner in challenging Suzuki-Miyaura reactions involving sensitive glutarimide structures. The compound enabled high yields while maintaining the integrity of sensitive stereocenters .
- Immunomodulatory Applications :
- Comparative Studies :
Properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGEOLJSZXARO-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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